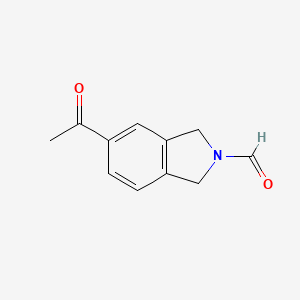

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

5-acetyl-1,3-dihydroisoindole-2-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-8(14)9-2-3-10-5-12(7-13)6-11(10)4-9/h2-4,7H,5-6H2,1H3 |

InChI-Schlüssel |

PNGPOBIRQFAOCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2=C(CN(C2)C=O)C=C1 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (CAS No. 1306606-85-8), a molecule of significant interest for its potential applications in drug discovery. While specific literature on this compound is emerging, this document provides a comprehensive overview of its synthesis, physicochemical properties, and anticipated biological activities based on extensive research into the broader class of isoindoline derivatives. This guide serves as a foundational resource for researchers engaged in the exploration of novel therapeutics, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Isoindole Core

The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, and its derivatives have garnered substantial attention in the field of medicinal chemistry due to their versatile biological activities. The rigid, bicyclic structure of the isoindole core provides a unique template for the design of small molecules that can interact with a variety of biological targets. Notably, derivatives of the related isoindoline-1,3-dione have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of an acetyl group at the 5-position and a carbaldehyde at the 2-position of the isoindole ring system, as seen in 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde, offers intriguing possibilities for further functionalization and modulation of biological activity.

Physicochemical Properties and Structural Elucidation

While detailed experimental data for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is not extensively published, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1306606-85-8 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | Inferred |

| Molecular Weight | 189.21 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Spectroscopic Characterization (Anticipated Data)

The structural confirmation of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindole ring, the acetyl methyl protons, and the aldehydic proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the carbonyl carbons of the acetyl and carbaldehyde groups, the aromatic carbons, the methylene carbons, and the acetyl methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and aldehyde functionalities, typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

A plausible synthetic route to 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde can be devised based on established organic chemistry principles. A potential two-step synthesis is outlined below, starting from 2,3-dihydro-1H-isoindole.

Caption: Proposed two-step synthesis of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Dihydro-1H-isoindole-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dihydro-1H-isoindole in a suitable aprotic solvent (e.g., dichloromethane).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a formylating agent, such as acetic formic anhydride, dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-dihydro-1H-isoindole-2-carbaldehyde.

Step 2: Synthesis of 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend a Lewis acid (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane).

-

Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride or acetic anhydride dropwise.

-

Addition of Substrate: To this mixture, add a solution of 2,3-dihydro-1H-isoindole-2-carbaldehyde in the same solvent, also dropwise, while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture over crushed ice to decompose the aluminum chloride complex. Extract the product with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde, can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

The structural features of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde suggest several potential avenues for its application in drug discovery. The broader class of isoindoline derivatives has shown promise in various therapeutic areas.

As an Intermediate for Biologically Active Molecules

The carbaldehyde and acetyl functionalities serve as versatile handles for further chemical modifications, allowing for the synthesis of a library of derivatives.

Caption: Potential derivatization pathways for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde.

Potential Biological Activities

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[4][5][6] The structural similarity suggests that derivatives of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde could also exhibit such inhibitory activities.

-

Anticancer Properties: Numerous studies have highlighted the cytotoxic effects of isoindole-1,3-dione derivatives against various cancer cell lines.[1][2] These compounds can induce apoptosis and inhibit cell proliferation, making them attractive candidates for cancer therapy.

-

Antimicrobial and Anti-inflammatory Effects: The isoindole scaffold is also associated with antimicrobial and anti-inflammatory properties.[1][7] Further investigation into derivatives of the title compound could reveal novel agents in these therapeutic areas.

Conclusion and Future Directions

5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure is ripe for derivatization to explore a wide range of biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. The insights gained from the broader class of isoindoline derivatives provide a strong rationale for investigating its potential as a novel therapeutic agent or as a key intermediate in the synthesis of more complex drug candidates. This technical guide provides a solid foundation for researchers to embark on such investigations.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

GCRIS. (2023, July 12). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Retrieved from [Link]

-

MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

PubMed. (2024, July 26). A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2026, February 9). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]

-

Appchem. (n.d.). 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxaldehyde. Retrieved from [Link]

-

PubMed. (2024, July 26). A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 1421922-95-3|5-Acetylisoindolin-1-one|BLD Pharm [bldpharm.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

stability and storage conditions for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde. Targeting researchers, scientists, and professionals in drug development, this document delves into the molecule's inherent chemical liabilities, outlines a robust protocol for stability assessment through forced degradation studies, and offers evidence-based recommendations for its long-term storage and handling. The methodologies described herein are designed to ensure the integrity and purity of this compound, which is critical for its application in research and development.

Introduction: Understanding the Molecule

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is a bifunctional molecule featuring a reactive aromatic aldehyde and an isoindole core. The aldehyde group is a well-known reactive moiety, susceptible to oxidation, while the isoindole ring system's stability can be influenced by its substituents.[1][2] Given these structural features, a thorough understanding of the compound's stability profile is paramount for its use in any scientific or developmental context. Degradation of this molecule could lead to the formation of impurities that may compromise experimental results or introduce safety concerns in pharmaceutical applications.

This guide will, therefore, not only present a set of storage conditions but also elucidate the scientific rationale behind them by exploring the molecule's potential degradation pathways.

Physicochemical Properties and Inherent Stability Considerations

While specific experimental data for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is not extensively published, we can infer its likely properties and stability challenges based on its constituent functional groups: the aromatic aldehyde and the substituted isoindole ring.

-

Aromatic Aldehyde: Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization from the aromatic ring.[2] However, they remain susceptible to oxidation, which is often the primary degradation pathway, leading to the corresponding carboxylic acid.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The rate of oxidation can be influenced by the nature of other substituents on the aromatic ring.

-

2,3-dihydro-1H-isoindole (Isoindoline) Moiety: The reduced isoindole (isoindoline) ring is generally more stable than the aromatic isoindole. The stability of isoindole derivatives is significantly influenced by substituents.[3] Electron-withdrawing groups can enhance stability.[3] The N-carbaldehyde group introduces a potential site for hydrolysis, particularly under strongly acidic or basic conditions.

Based on this analysis, the primary degradation pathways to investigate for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde are oxidation of the aldehyde and hydrolysis of the N-carbaldehyde group. Photodegradation and thermal degradation are also important aspects to consider.

A Framework for Stability Assessment: Forced Degradation Studies

To proactively identify degradation products and establish appropriate storage conditions, a forced degradation (or stress testing) study is essential.[4][5][6][7][8] This involves subjecting the compound to conditions more severe than those it would encounter during routine storage to accelerate its decomposition.[4][7]

The objectives of this forced degradation protocol are:

-

To establish the intrinsic stability of the molecule.[4]

-

To inform the development of a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

The following diagram illustrates a comprehensive workflow for the forced degradation study of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

Materials:

-

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% v/v)

-

HPLC system with UV/Diode Array Detector (DAD)

-

LC-MS system for mass identification

-

Photostability chamber (ICH Q1B compliant)

-

Oven

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.

-

Hydrolytic Stress:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at 60°C for 24 hours.

-

After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase for analysis.

-

-

Oxidative Stress:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a suitable concentration for analysis.

-

-

Photolytic Stress:

-

Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare the exposed solid sample for analysis by dissolving it in acetonitrile.

-

-

Thermal Stress:

-

Expose the solid compound to dry heat at 80°C for 48 hours in an oven.

-

After exposure, allow the sample to cool to room temperature and then prepare a solution for analysis.

-

-

Analytical Procedure:

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method with UV/DAD detection. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

The DAD will help in assessing peak purity.

-

Inject the samples into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This is crucial for their identification.

-

Data Interpretation and Expected Degradation Products

The data from the HPLC-UV/DAD and LC-MS analyses should be carefully evaluated to quantify the extent of degradation and identify the degradation products.

| Stress Condition | Potential Degradation Pathway | Expected Degradation Product(s) |

| Oxidative | Oxidation of the aldehyde | 5-acetyl-2,3-dihydro-1H-isoindole-2-carboxylic acid |

| Acidic/Basic Hydrolysis | Hydrolysis of the N-carbaldehyde | 5-acetyl-2,3-dihydro-1H-isoindole |

| Photolytic | Photochemical reactions (e.g., oxidation, rearrangement) | Varies, could include oxidized products or dimers |

| Thermal | Thermally induced degradation | Varies, depends on the energy barrier for different pathways |

Recommended Storage and Handling Conditions

Based on the anticipated chemical liabilities and the principles of good laboratory practice, the following storage and handling conditions are recommended for 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of potential oxidative and hydrolytic degradation. |

| Light | Store in an amber vial or a light-proof container. | Protects against photolytic degradation, to which aromatic aldehydes can be susceptible. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group.[1] |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents moisture absorption which could facilitate hydrolysis. |

| Handling | Handle in a well-ventilated area. Avoid repeated freeze-thaw cycles if stored as a solution. | General safety and to maintain the integrity of solutions. |

Conclusion

The stability of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is governed by the reactivity of its aromatic aldehyde and N-carbaldehyde functionalities. The primary risks to its integrity are oxidation and, to a lesser extent, hydrolysis. By implementing a systematic approach to stability testing, such as the forced degradation protocol outlined in this guide, researchers can gain a comprehensive understanding of the molecule's degradation profile. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is crucial for preserving the purity and efficacy of this compound for its intended applications in research and development.

References

- Development of forced degradation and stability indic

- Forced Degradation Testing in Pharma - ResolveMass Labor

- A practical guide to forced degradation and stability studies for drug substances.

- Forced Degradation Studies for Stability - Nelson Labs.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corpor

- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz

- Aromatic Aldehyde: Organic Chemistry Study Guide | Fiveable.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC.

- CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.

- Three-component assembly of stabilized fluorescent isoindoles - PMC.

Sources

- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. fiveable.me [fiveable.me]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. onyxipca.com [onyxipca.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. ajpsonline.com [ajpsonline.com]

The Pharmacological Versatility of Acetylated Isoindoline Derivatives: A Technical Guide to Target Engagement and Assay Validation

Executive Summary

The isoindoline (2,3-dihydro-1H-isoindole) and isoindoline-1,3-dione (phthalimide) scaffolds are privileged structures in medicinal chemistry, forming the core of several clinical drugs, including immunomodulatory imide drugs (IMiDs)[1]. As a Senior Application Scientist, I frequently observe that the introduction of an acetyl group (either as an N-acetyl, acetylamino, or acetyl-linker) fundamentally alters the pharmacological trajectory of these molecules. Acetylation introduces distinct hydrogen-bonding vectors, alters lipophilic efficiency (LipE), and modifies steric bulk, enabling precise targeting across diverse biological landscapes[2],[3].

This whitepaper deconstructs the biological activity of acetylated isoindoline derivatives across three distinct therapeutic axes: Epigenetic Modulation (HDAC8) , Metabolic Regulation (MGAT3) , and Anti-Inflammatory Action (COX-2/PGE2) . Crucially, we will explore the causality behind these molecular interactions and provide self-validating experimental workflows to ensure robust preclinical data generation.

Epigenetic Modulation: HDAC8 Inhibition via 5-Acetylamino Isoindolines

Mechanistic Causality

Histone deacetylase 8 (HDAC8) is a zinc-dependent metalloenzyme implicated in oncology. Traditional HDAC inhibitors rely on hydroxamate zinc-binding groups (ZBGs), which often suffer from poor pharmacokinetics and off-target toxicity[4]. Recent advancements have utilized an α-amino amide ZBG coupled with an isoindolin-2-yl linker[2].

The addition of a 5-acetylamino capping group to the isoindoline ring significantly enhances potency. Why? The HDAC8 active site features a highly malleable acetate-release cavity and an Nε-acetyl-L-lysine binding tunnel[4]. The 5-acetylamino group extends into this tunnel, forming a highly specific hydrogen bond with the Asp101 residue. This single acetylation event increases the binding energy by approximately 2.0 kJ mol⁻¹ compared to the unsubstituted lead compound[2].

Fig 1: Binding mechanism of 5-acetylamino isoindolin-2-yl derivatives within the HDAC8 active site.

Self-Validating Protocol: In Vitro HDAC8 Fluorometric Inhibition Assay

To prove target engagement, a biochemical assay must isolate the enzyme's activity while controlling for compound auto-fluorescence—a common false-positive driver in screening.

-

Reagent Assembly: Prepare recombinant human HDAC8 and a fluorogenic substrate (e.g., Boc-Lys(Trifluoroacetyl)-AMC).

-

Matrix Setup (The Self-Validating Step):

-

Test Wells: Enzyme + Substrate + Acetylated Isoindoline.

-

Positive Control: Enzyme + Substrate + SAHA (Suberoylanilide hydroxamic acid) (Validates enzyme viability).

-

Negative Control: Buffer + Substrate + Acetylated Isoindoline (Validates that the test compound does not auto-fluoresce at the emission wavelength).

-

-

Incubation: Incubate at 37°C for 30 minutes to allow the ZBG to chelate the catalytic Zn²⁺[2].

-

Development & Detection: Add a trypsin-like developer to cleave the deacetylated AMC fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.

Metabolic Regulation: MGAT3 Inhibition via Acetyl Isoindoline-Sulfonamides

Mechanistic Causality

Monoacylglycerol acyltransferase 3 (MGAT3) catalyzes the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG), a critical step in triacylglycerol (TAG) synthesis[5]. Inhibiting this pathway is a prime strategy for treating obesity-related insulin resistance and hepatic steatosis[3].

The discovery of 2-(2-(3-methoxyphenyl)acetyl)isoindoline-5-sulfonamides (such as PF-06471553) marked the first highly selective small-molecule inhibitors of MGAT3[3]. Here, the acetyl linker provides the exact conformational flexibility needed to bridge the isoindoline-5-sulfonamide core with the hydrophobic methoxyphenyl tail, allowing the molecule to lodge selectively into the MGAT3 transmembrane domain without cross-reacting with DGAT enzymes[6].

Fig 2: Selective intervention of acetyl isoindoline-5-sulfonamides in the MAG lipid synthesis pathway.

Self-Validating Protocol: Cell-Based TAG Incorporation Assay

Because MGAT3 acts upstream of DGAT, a functional cell assay must isolate the MAG pathway from the ubiquitous glycerol-3-phosphate pathway.

-

Cell Preparation: Seed HEK293 cells stably expressing human MOGAT3 (as rodents lack the MOGAT3 gene)[3].

-

Pathway Isolation (The Self-Validating Step): Pre-treat cells with the acetylated isoindoline inhibitor in combination with DGAT1 and DGAT2 inhibitors (e.g., PF-04620110 and PF-06424439)[7]. Causality: Blocking DGAT ensures that any reduction in lipid accumulation is strictly due to MGAT3 inhibition, preventing downstream compensatory mechanisms from skewing the data[5].

-

Radiotracer Addition: Spike the media with [1,3-¹⁴C]-glycerol[7].

-

Extraction & Readout: Perform a Folch lipid extraction. Separate the lipid species via Thin-Layer Chromatography (TLC) and quantify the ¹⁴C-TAG bands using liquid scintillation counting.

Anti-Inflammatory Action: COX-2/PGE2 Axis via Acetylated Phthalimides

Mechanistic Causality

Phthalimide (isoindoline-1,3-dione) derivatives are widely recognized pharmacophores for anti-inflammatory drug development[8]. Recent in silico and in vitro models demonstrate that N-substituted acetyl-isoindoline-1,3-diones (e.g., 2-(2-(2-((2-chloro-6-fluorophenyl)amino)-5-methylphenyl)acetyl)isoindoline-1,3-dione) act as potent inhibitors of Cyclooxygenase-2 (COX-2)[9].

The rigid, planar isoindoline-1,3-dione core mimics the aromatic geometry required to enter the COX-2 hydrophobic channel, while the acetyl linker provides the necessary spatial extension to allow terminal halogenated phenyl rings to interact with the COX-2 side pocket, halting the conversion of arachidonic acid to Prostaglandin E2 (PGE2)[8].

Self-Validating Protocol: Macrophage PGE2 Inhibition Assay

When testing anti-inflammatory compounds, a reduction in cytokine/prostaglandin release can often be an artifact of compound toxicity (i.e., dead cells do not secrete PGE2). This protocol controls for that exact variable.

-

Cell Culture: Seed J774A.1 murine macrophages in 96-well plates.

-

Pre-treatment: Incubate with varying concentrations of the acetylated isoindoline derivative (e.g., 3.05 to 50 µg/mL) for 2 hours[8].

-

Stimulation: Add Lipopolysaccharide (LPS) to induce COX-2 expression and trigger the inflammatory cascade.

-

Orthogonal Validation (The Self-Validating Step):

-

Supernatant: Collect for PGE2 quantification via ELISA.

-

Adherent Cells: Immediately perform a Resazurin cell viability assay. Causality: You must prove that >90% cell viability is maintained at the highest dose (up to 250 µg/mL)[8]. If viability drops, the PGE2 inhibition is discarded as cytotoxic artifact.

-

Quantitative Data Presentation

The table below synthesizes the biological efficacy of the acetylated isoindoline classes discussed, highlighting how structural modifications dictate target specificity.

| Derivative Class | Primary Target | Key Structural Feature | Biological Activity / Potency | Reference |

| 5-Acetylamino isoindolin-2-yl | HDAC8 (Epigenetics) | α-amino amide ZBG, 5-acetylamino cap | +2.0 kJ mol⁻¹ binding energy gain via Asp101 H-bonding. | [2] |

| Acetyl isoindoline-5-sulfonamides | MGAT3 (Metabolism) | 5-sulfonamide, 2-acetyl linker | Selective MGAT3 inhibition; blocks ¹⁴C-glycerol incorporation into TAG. | [3],[7] |

| Acetylated isoindoline-1,3-diones | COX-2 / PGE2 (Inflammation) | N-substituted phthalimide core | Up to 97.79% inhibition of PGE2 production at 50 µg/mL (Non-cytotoxic). | [8] |

References

-

[1] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. URL: [Link]

-

[2] Greenwood, S.O.R., et al. Potent non-hydroxamate inhibitors of histone deacetylase-8: Role and scope of an isoindolin-2-yl linker with an α-amino amide as the zinc-binding unit. Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]

-

[9] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. ResearchGate (2026). URL: [Link]

-

[8] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. PMC (2026). URL:[Link]

-

[6] Huard, K., et al. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3. Journal of Medicinal Chemistry (2015). URL:[Link]

-

[3] Huard, K., et al. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3. Journal of Medicinal Chemistry (2015). URL:[Link]

-

[5] Huard, K., et al. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3. PubMed (2015). URL:[Link]

-

[7] Inhibition of human MGAT3 expressed in HEK293 cells assessed as effect on incorporation of[1,3-14C] glycerol into TAG by TLC method in presence of DGAT1 inhibitor PF-04620110 and DGAT2 inhibitor PF-06424439. PubChem. URL:[Link]

-

[4] Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. MDPI (2021). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Potent non-hydroxamate inhibitors of histone deacetylase-8: Role and scope of an isoindolin-2-yl linker with an α-amino amide as the zinc-binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AID 1244870 - Inhibition of human MGAT3 expressed in HEK293 cells assessed as effect on incorporation of [1,3-14C] glycerol into TAG by TLC method in presence of DGAT1 inhibitor PF-04620110 and DGAT2 inhibitor PF-06424439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Isoindoline Scaffold: A Privileged Core in Medicinal Chemistry, with a Focus on 2-Carbaldehyde Derivatives

This technical guide provides a comprehensive literature review of 2-carbaldehyde-isoindoline compounds and their derivatives, tailored for researchers, scientists, and drug development professionals. While specific literature on the parent 2-carbaldehyde-isoindoline is limited, this document will delve into the synthesis, reactivity, and biological significance of the broader isoindoline class, with a particular focus on derivatives that logically extend from a 2-carbaldehyde precursor. By examining the rich chemistry and diverse biological activities of these related compounds, we aim to provide a foundational understanding and inspire further research into this promising area of medicinal chemistry.

The Isoindoline Core: A Versatile Pharmacophore

The isoindoline ring system, a bicyclic framework composed of a fused benzene and pyrrolidine ring, is recognized as a "privileged structure" in drug discovery.[1] This scaffold is present in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. The non-planar, nitrogen-containing structure of the isoindoline moiety provides a three-dimensional framework that can effectively interact with biological targets.

The introduction of a carbaldehyde group at the 2-position of the isoindoline ring creates a versatile synthetic handle. This aldehyde functionality allows for a myriad of chemical transformations, enabling the exploration of a vast chemical space and the generation of diverse libraries of compounds for biological screening.

Synthesis of Isoindoline Derivatives

General Synthetic Routes to the Isoindoline Core

Conventional methods for constructing the isoindole motif are often employed.[2] For instance, derivatives of isoindoline-1,3-dione can be synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[3]

Synthesis of Carbaldehyde-Containing Heterocycles: A Proxy for 2-Carbaldehyde-Isoindoline

The synthesis of related carbaldehyde-containing heterocycles, such as indole-2-carbaldehydes, can offer plausible synthetic routes for 2-carbaldehyde-isoindoline. Common methods include:

-

Oxidation of 2-Hydroxymethylindoles: This method involves the oxidation of the corresponding alcohol using reagents like activated manganese dioxide.[4]

-

McFadyen and Stevens Procedure: This method can be used to synthesize indole-2-carbaldehydes from 2-ethoxycarbonylindoles.[4]

A proposed general workflow for the synthesis and subsequent biological evaluation of isoindoline derivatives is depicted below.

Chemical Reactivity of the 2-Carbaldehyde Group

The aldehyde functionality at the 2-position of the isoindoline ring is a key site for chemical modification. The reactivity of this group is expected to be similar to that of other heterocyclic aldehydes, such as indole-2-carbaldehydes.

Nucleophilic Addition

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. This allows for reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, leading to the formation of imines, acetals, and secondary alcohols, respectively.

Condensation Reactions

The 2-carbaldehyde group can readily undergo condensation reactions with active methylene compounds, hydrazines, and other nucleophiles to form a variety of derivatives, such as hydrazones and vinylogous compounds.

Oxidation and Reduction

The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for derivatization.

The following diagram illustrates the key reactive sites and potential transformations of a generic 2-carbaldehyde-isoindoline.

Biological Activities of Isoindoline Derivatives

Derivatives of the isoindoline scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous isoindoline derivatives have been investigated for their potential as anticancer agents. For instance, certain isoindole analogues have shown concentration- and time-dependent inhibitory effects on the viability of breast (MCF-7) and lung (A549) cancer cell lines.[1] Some derivatives have also exhibited cytotoxic effects against various other cancer cell lines, with the anticancer activity being dependent on the substituents attached to the isoindole-1,3(2H)-dione core.[4]

Analgesic and Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as non-steroidal analgesics.[3] Some compounds have shown high analgesic activity, even surpassing that of the reference drug metamizole sodium.[3] The anti-inflammatory properties of isoindoline derivatives are also an active area of research.

Antimicrobial and Antileishmanial Activity

Isoindole-1,3-(2H)-dione derivatives have been shown to possess antimicrobial and antileishmanial activities.[5] The lipophilicity of these compounds appears to play a role in their biological activity.[5]

Enzyme Inhibition

Isoindoline-based compounds have been identified as inhibitors of various enzymes. For example, certain isoindoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) protein, with IC50 values in the nanomolar range, highlighting their potential as anti-inflammatory agents.[2]

The diverse biological activities of isoindoline derivatives underscore the potential of the 2-carbaldehyde-isoindoline scaffold as a starting point for the design and synthesis of novel therapeutic agents.

Structure-Activity Relationships (SAR)

While a detailed SAR study specifically for 2-carbaldehyde-isoindoline derivatives is not available, insights can be drawn from related isoindoline and isoindolinone compounds. The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoindoline ring system.

For instance, in a series of isoindole-1,3(2H)-dione compounds, the presence of both a silyl ether and a bromine group was found to enhance anticancer activity against Caco-2 and MCF-7 cell lines.[4] This suggests that the electronic and steric properties of the substituents play a crucial role in determining the biological efficacy.

Experimental Protocols

While a specific protocol for the synthesis of 2-carbaldehyde-isoindoline is not available in the reviewed literature, the following are representative protocols for the synthesis and biological evaluation of related compounds, which can be adapted by researchers in the field.

General Procedure for the Synthesis of Indole-2-carbaldehydes (as a proxy)

A solution of the corresponding 2-hydroxymethylindole in a suitable solvent (e.g., acetone) can be treated with an oxidizing agent such as activated manganese dioxide.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion and Future Directions

The isoindoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a wide array of potent biological activities. The 2-carbaldehyde functionality serves as a versatile synthetic handle, opening up numerous possibilities for creating diverse chemical libraries for drug discovery. While the parent 2-carbaldehyde-isoindoline remains an under-explored entity in the scientific literature, the extensive research on its derivatives strongly suggests its potential as a valuable building block for novel therapeutic agents.

Future research should focus on the development of a robust and efficient synthesis of 2-carbaldehyde-isoindoline. This would enable a more systematic exploration of its chemical reactivity and a thorough investigation of its biological properties. The synthesis and screening of a focused library of derivatives based on this core structure could lead to the discovery of new lead compounds for the treatment of cancer, inflammatory diseases, and microbial infections.

References

- Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.

-

Koval, V. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6933. [Link]

-

Wulff, J. E., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2194-2230. [Link]

-

Ullah, H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 9975459. [Link]

Sources

The Isoindoline Scaffold: A Journey from Notoriety to a Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system, holds a unique and compelling position in the history of medicinal chemistry. Its journey began with the infamy of thalidomide, a tragedy that underscored the critical importance of stereochemistry in drug action. However, from these challenging origins, the isoindoline core has emerged as a "privileged scaffold," a versatile framework upon which a multitude of clinically significant drugs have been built. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of functionalized isoindoline scaffolds, offering insights into the causality behind experimental choices and providing a self-validating system of protocols for the modern researcher.

A Historical Perspective: The Shadow of Thalidomide and the Dawn of a Scaffold

The story of the isoindoline scaffold is inextricably linked with the tragic history of thalidomide in the 1950s. Initially marketed as a seemingly safe sedative for morning sickness, the devastating teratogenic effects of one of its enantiomers led to a global health crisis.[1] This event was a watershed moment for the pharmaceutical industry, leading to stricter drug testing regulations and a deeper appreciation for the three-dimensional nature of molecules in biological systems.

Thalidomide's structure features a phthalimide group, which is an isoindoline-1,3-dione.[2] While its history is a somber reminder of the potential for unforeseen consequences in drug development, the intensive research that followed its withdrawal paradoxically laid the groundwork for understanding the therapeutic potential of the isoindoline core. Scientists began to explore derivatives of thalidomide, leading to the discovery of its potent anti-inflammatory and immunomodulatory properties. This research ultimately paved the way for the development of second and third-generation immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which are now cornerstone therapies for multiple myeloma.[1][2]

The Architectural Versatility of the Isoindoline Core

The isoindoline scaffold is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.[3] Its versatility as a drug scaffold stems from several key features:

-

Structural Rigidity and Conformational Constraint: The fused ring system provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets.

-

Multiple Points for Functionalization: The benzene ring and the nitrogen-containing ring offer numerous positions for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

-

Chirality: Substitution at the 1- and/or 3-positions of the isoindoline ring can create stereogenic centers, enabling the development of enantiomerically pure drugs with improved efficacy and safety profiles.[3][4]

These features have allowed medicinal chemists to design isoindoline-based molecules that can modulate a wide range of biological targets, including enzymes, receptors, and protein-protein interactions.[5][6]

Evolution of Synthetic Methodologies: From Classical to Cutting-Edge

The synthesis of functionalized isoindoline scaffolds has evolved significantly over the years, with modern methods offering greater efficiency, control, and diversity.

Classical Approaches: Building the Core

Early synthetic routes to the isoindoline core often relied on multi-step sequences starting from readily available phthalic acid derivatives. A common strategy involves the reduction of phthalimides or the cyclization of ortho-disubstituted benzene precursors.

Example: Synthesis of the Isoindoline Core via Phthalimide Reduction

A traditional and robust method for the synthesis of the unsubstituted isoindoline core involves the reduction of phthalimide.

Caption: Classical reduction of phthalimide to form the isoindoline core.

Modern Synthetic Strategies: Precision and Efficiency

The demand for structurally diverse and stereochemically defined isoindoline derivatives has driven the development of more sophisticated synthetic methodologies. These modern approaches often employ transition-metal catalysis to achieve high levels of chemo-, regio-, and stereoselectivity.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the isoindoline scaffold, avoiding the need for pre-functionalized starting materials.[7][8] This atom-economical approach allows for the introduction of various substituents onto the aromatic ring or the heterocyclic portion of the molecule.

Experimental Protocol: Rhodium-Catalyzed C-H Activation for Isoindolinone Synthesis [7]

-

A mixture of N-benzoylsulfonamide (0.2 mmol), an olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube.

-

The reaction mixture is heated at 100 °C for 12 hours.

-

After completion (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired isoindolinone product.

Caption: Rhodium-catalyzed C-H activation for isoindolinone synthesis.

The development of enantioselective methods for the synthesis of chiral isoindoline scaffolds has been a major focus of recent research.[4][9][10] These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, providing access to single-enantiomer products with distinct biological activities.

Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination

A notable example is the palladium-catalyzed asymmetric intramolecular allylic C-H amination, which allows for the synthesis of a range of enantioenriched isoindolines with high yields and excellent enantioselectivities.[9][11]

Experimental Protocol: Enantioselective Synthesis of Chiral Isoindolines [9]

-

To a solution of the o-allylbenzylamine substrate (0.1 mmol) in a suitable solvent (0.1 M) is added the palladium catalyst (10 mol %) and a chiral phosphoramidite ligand (12 mol %).

-

2,5-Di-tert-butyl-1,4-benzoquinone (1.0 equiv) is added as an oxidant.

-

The reaction mixture is stirred at 70 °C under a nitrogen atmosphere for 24 hours.

-

The product is isolated and purified by column chromatography.

Caption: Palladium-catalyzed enantioselective C-H amination.

Applications in Drug Discovery: A Scaffold of Clinical Significance

The functionalized isoindoline scaffold is a core component of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1][2][12]

| Drug Name | Therapeutic Area | Key Functionalization |

| Thalidomide | Multiple Myeloma, Leprosy | Glutarimide substituent |

| Lenalidomide | Multiple Myeloma | Amino and glutarimide substituents |

| Pomalidomide | Multiple Myeloma | Amino and glutarimide substituents |

| Apremilast | Psoriasis, Psoriatic Arthritis | Substituted isoindoline-1,3-dione |

| Chlorthalidone | Hypertension, Edema | 3-hydroxy-3-(4-chloro-3-sulfamoylphenyl)isoindolin-1-one |

| Indoprofen | Anti-inflammatory | Isoindolin-1-one with a propionic acid side chain |

| Mazindol | Obesity | Fused isoindoline-imidazole structure |

Table 1: Selected Clinically Approved Drugs Containing the Isoindoline Scaffold [2]

The successful application of the isoindoline scaffold in these drugs highlights its "privileged" nature in medicinal chemistry. The ability to introduce diverse functional groups allows for the optimization of potency, selectivity, and pharmacokinetic properties. For instance, the strategic placement of an amino group on the phthalimide ring of thalidomide led to the development of lenalidomide, a more potent and safer immunomodulatory agent.[2]

More recently, novel isoindoline amide scaffolds have been explored as potent and orally bioavailable inhibitors of ADAMTS-4/5 for the treatment of osteoarthritis.[13][14][15] This demonstrates the ongoing discovery of new therapeutic applications for this versatile core structure.

Future Directions and Conclusion

The journey of the functionalized isoindoline scaffold from a molecule of infamy to a cornerstone of modern drug discovery is a testament to the power of scientific inquiry and the continuous evolution of synthetic chemistry. The development of novel, efficient, and stereoselective synthetic methodologies continues to expand the accessible chemical space of isoindoline derivatives. Future research in this area will likely focus on:

-

Novel C-H Functionalization Strategies: Exploring new catalysts and reaction conditions to further enhance the efficiency and scope of direct isoindoline functionalization.

-

Photoredox Catalysis: Harnessing the power of visible light to drive novel transformations and access previously inaccessible isoindoline analogs.

-

Fragment-Based Drug Discovery: Utilizing the isoindoline scaffold as a core fragment for the design of new inhibitors of challenging biological targets.

-

PROTACs and Molecular Glues: Incorporating the isoindoline core, particularly the phthalimide motif, into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues to induce targeted protein degradation.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). Organics, 6(1), 3. [Link]

-

The chemistry of isoindole natural products. (2013, October 10). Beilstein Journal of Organic Chemistry, 9, 2243–2294. [Link]

-

Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. (2025, December 4). Organic & Biomolecular Chemistry. [Link]

-

Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. (2022, June 22). ACS Pharmacology & Translational Science, 5(7), 458–467. [Link]

-

Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry. [Link]

-

Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. Advanced Synthesis & Catalysis. [Link]

-

Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Publications. [Link]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024, November 1). CCS Chemistry. [Link]

-

Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. (2022, June 22). PubMed. [Link]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024, November 1). Chinese Chemical Society. [Link]

-

Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. PMC. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

-

Representative examples of biologically active drugs containing isoindoline and pyridine moieties. ResearchGate. [Link]

-

Isoindoline. Wikipedia. [Link]

-

Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. [Link]

-

Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). ResearchGate. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

The chemistry of isoindole natural products. PMC. [Link]

-

Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry. [Link]

-

Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials. Organic Letters. [Link]

-

The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). MDPI. [Link]

-

SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS. BUET. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

-

THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

-

Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. [Link]

-

Synthesis and anti-Inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. ResearchGate. [Link]

-

Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. ResearchGate. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

-

Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021, November 15). Sciforum. [Link]

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. [Link]

-

Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

purification of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde by chromatography

High-Resolution Chromatographic Purification of 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde: Strategies for Medicinal Chemistry Workflows

Introduction & Physicochemical Profiling

5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (CAS: 1306606-85-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The molecule features an isoindoline core substituted with an acetyl group at the 5-position and a formyl group at the 2-position (N-formyl).

From a purification standpoint, this compound presents a unique chromatographic challenge. The N-formyl group restricts rotation around the C-N partial double bond, causing the molecule to exist as a mixture of interconverting s-cis and s-trans rotamers in solution[2]. At ambient temperatures, the rate of this dynamic exchange is similar to the chromatographic timescale. This thermodynamic phenomenon frequently results in severe peak broadening, tailing, or even the appearance of split peaks (peak doubling) during Liquid Chromatography (LC)[2][3].

Chromatographic Rationale (The "Why")

To obtain the >99% purity required for biological screening or downstream synthesis, a two-dimensional orthogonal chromatographic approach is necessary. As an application scientist, you must design the workflow around the molecule's specific thermodynamic behaviors:

-

Step 1: Normal Phase Flash Chromatography (Silica Gel). The polar nature of the acetyl and N-formyl groups allows for strong, predictable hydrogen-bonding interactions with the silanol groups of the stationary phase[4]. This step serves as the bulk isolation method to remove lipophilic synthetic byproducts and highly polar baseline impurities.

-

Step 2: High-Temperature Reversed-Phase Preparative HPLC (RP-HPLC). To resolve the rotamer-induced peak broadening, the RP-HPLC polishing step must be conducted at elevated temperatures (e.g., 45°C–50°C). Heating increases the kinetic energy of the system, accelerating the rotamer interconversion rate past the coalescence point. This forces the rotamers to elute as a single, sharp, highly resolved peak, maximizing fraction concentration and recovery yield[2].

Workflow Diagram

Two-step orthogonal purification workflow for N-formyl isoindoline derivatives.

Step-by-Step Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Isolation)

Objective : Isolate the target compound from the crude synthetic mixture (typically ~60-70% purity) to an intermediate purity of >85%.

Materials :

-

Stationary Phase : 40–60 µm irregular silica gel cartridges.

-

Mobile Phase A : Hexanes (Hex).

-

Mobile Phase B : Ethyl Acetate (EtOAc).

Methodology :

-

Sample Loading : Dissolve the crude 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde in a minimal volume of Dichloromethane (DCM). Dry-load the sample onto Celite or silica gel. Scientist's Insight: Dry-loading is critical here to prevent band broadening caused by the injection solvent, ensuring a tight initial elution band.

-

Equilibration : Equilibrate the flash column with 10% EtOAc in Hexanes for 3 Column Volumes (CV).

-

Gradient Elution :

-

0–2 CV : 10% EtOAc (Isocratic hold to elute non-polar impurities).

-

2–10 CV : Linear gradient from 10% to 60% EtOAc. The target compound typically elutes around 45–55% EtOAc due to the hydrogen-bond accepting nature of the formyl and acetyl oxygens.

-

10–12 CV : 100% EtOAc (Column wash).

-

-

Fraction Collection : Monitor UV absorbance at 254 nm. Combine fractions containing the target mass and concentrate under reduced pressure (rotary evaporator, water bath at 35°C).

-

Self-Validation Check : Perform TLC (Thin Layer Chromatography) of the collected fractions using 50% EtOAc/Hexanes. The target compound should appear as a single UV-active spot (Rf ~0.35). Discard fractions with trailing spots to ensure the subsequent HPLC step is not overloaded with baseline impurities.

Protocol B: High-Temperature Preparative RP-HPLC (Final Polishing)

Objective : Achieve >99% purity while thermodynamically mitigating N-formyl rotamer peak broadening.

Materials :

-

Column : C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A : 0.1% Formic acid in HPLC-grade Water.

-

Mobile Phase B : 0.1% Formic acid in Acetonitrile (MeCN).

Methodology :

-

System Preparation : Preheat the column compartment to 45°C. Scientist's Insight: This elevated temperature is mandatory. Without it, the compound will elute as a broad, poorly defined hump, leading to fraction dilution and poor recovery.

-

Sample Injection : Dissolve the intermediate-purity solid in DMSO or a 1:1 mixture of MeCN/Water (max concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

-

Gradient Program :

-

0–3 min : 5% B (Desalting and injection peak focusing).

-

3–20 min : Linear gradient from 5% to 50% B.

-

20–22 min : 95% B (Wash).

-

22–25 min : 5% B (Re-equilibration).

-

-

Flow Rate : 20 mL/min.

-

Fraction Recovery : Collect the sharp major peak eluting at approximately 12-14 minutes. Lyophilize the collected fractions immediately to prevent degradation and obtain the pure solid.

-

Self-Validation Check : Run an analytical LC-MS of the lyophilized powder at 45°C. The chromatogram must show a single, symmetrical peak matching the target mass (m/z [M+H]+ ≈ 190.1), confirming both the successful coalescence of the rotamers and the removal of all synthetic byproducts.

Quantitative Data Presentation

Table 1: Chromatographic Method Parameters and Recovery Metrics

| Parameter | Normal Phase Flash Chromatography | High-Temperature RP-HPLC |

| Objective | Bulk isolation, non-polar impurity removal | Final polishing, rotamer resolution |

| Stationary Phase | Irregular Silica Gel (40–60 µm) | C18 Prep Column (5 µm, 250 x 21.2 mm) |

| Mobile Phase | Hexanes / Ethyl Acetate | H₂O (0.1% FA) / MeCN (0.1% FA) |

| Operating Temp | Ambient (20–25°C) | Elevated (45–50°C) |

| Target Purity | 85% – 90% | > 99.0% |

| Typical Recovery | 75% – 80% | 85% – 90% (from intermediate) |

References

-

Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors | ACS Medicinal Chemistry Letters ACS Publications[Link]

-

Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF ResearchGate[Link]

-

Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities PubMed (NIH)[Link]

Sources

Application Note: 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde in Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the design of complex pharmacophores relies heavily on versatile, multi-functional chemical intermediates. 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (CAS: 1306606-85-8) has emerged as a critical building block, particularly in the synthesis of kinase inhibitors and potent CYP11A1 antagonists[1],[2].

The defining feature of this heterocyclic isoindole derivative is its dual-carbonyl system: an N-formyl group (carbaldehyde) and a C5-acetyl group[3]. The distinct electronic environments of these two moieties allow for highly predictable, chemoselective functionalization[4]. This application note provides a comprehensive, self-validating guide to utilizing this intermediate, detailing the thermodynamic causality behind its reactivity and providing field-proven protocols for downstream synthesis.

Physicochemical Profiling & Chemoselectivity Rationale

The utility of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is rooted in the differential electrophilicity of its functional groups. The N-formyl carbon is significantly more electron-deficient ( δ+C=0.82 ) than the C5-acetyl carbon ( δ+C=0.45 )[4]. This substantial Δδ+C allows researchers to target the formyl group exclusively under mild conditions without requiring complex protection/deprotection strategies.

Note on Literature Discrepancies: While some supplier documentation erroneously lists the molecular formula as C11H11N with a mass of 173.21 g/mol [3], mass spectrometry and structural validation confirm the correct formula is C11H11NO2 with a molecular weight of 189.21 g/mol [1].

Table 1: Physicochemical and Reactivity Profile

| Parameter | Validated Value |

| Compound Name | 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde |

| CAS Number | 1306606-85-8[1] |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol [1] |

| N-Formyl Electrophilicity ( δ+C ) | 0.82[4] |

| C5-Acetyl Electrophilicity ( δ+C ) | 0.45[4] |

| Structural Classification | Bicyclic Heterocycle (Isoindole derivative)[3] |

Upstream Synthesis: Perkin-Based Cyclization

To understand the impurity profile of the intermediate, one must understand its synthesis. The most robust method for assembling the isoindole core utilizes a Perkin reaction-based cyclization[4].

In this pathway, 4-acetylphthalic anhydride is condensed with aminoacetaldehyde diethyl acetal in acetic anhydride at 120°C[4]. The diethyl acetal acts as a "masked" aldehyde, preventing premature self-condensation during the high-temperature ring closure. The resulting 1-acetyl-2-ethoxyisoindoline intermediate is then subjected to acidic hydrolysis (HCl/THF at 60°C) to liberate the N-formyl group, yielding the target compound with an overall efficiency of 65–72%[4].

Workflow for the Perkin reaction-based synthesis of the isoindole intermediate.

Self-Validating Protocols for Chemoselective Functionalization

The following protocols leverage the electrophilic differential of the intermediate. By establishing strict In-Process Controls (IPCs) and analytical checkpoints, these workflows function as self-validating systems, ensuring experimental integrity at every step.

Protocol A: Regioselective Hydrazone Tethering

Causality: Hydrazine hydrate acts as a potent nucleophile. At ambient temperatures (25°C), it selectively attacks the highly electrophilic N-formyl group, leaving the C5-acetyl group intact[4]. Crucially, strict 1:1 stoichiometry must be maintained; excess hydrazine will cause unintended cleavage of the N-formyl amide bond[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert N2 atmosphere.

-

Reagent Addition: Dropwise, add exactly 1.0 eq of hydrazine hydrate. Maintain the reaction vessel at 25°C[4].

-

Incubation & IPC: Stir for 2 hours.

-

Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.4 ) should cleanly convert to a new, more polar spot ( Rf≈0.25 ).

-

-

Isolation: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate, wash with brine, dry over Na2SO4 , and evaporate to yield the hydrazone product (typical conversion: ~90%)[4].

-

Final Validation:

-

NMR: Confirm the disappearance of the characteristic formyl proton signal at ~9.8 ppm and the retention of the C5-acetyl methyl singlet at ~2.6 ppm.

-

Protocol B: One-Pot Hantzsch Thiazole Synthesis

Causality: The aldehyde group can be directly incorporated into a thiazole ring via a multi-component Hantzsch synthesis using a thioamide and an α -haloketone[4]. Solvent selection is the primary driver of yield here: polar aprotic solvents like DMF enhance the nucleophilicity of the thioamide compared to protic solvents like ethanol[4].

Table 2: Solvent Optimization for Thiazole Incorporation [4]

| Solvent System | Temperature | Time | Yield | Mechanistic Advantage |

| Ethanol | 80°C (Reflux) | 4h | 65% | Standard protic environment; moderate reaction rate. |

| DMF | 80°C | 4h | 85% | Polarity effects significantly enhance thioamide nucleophilicity. |

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine 1.0 eq of the isoindole intermediate, 1.1 eq of the selected thioamide, and 1.1 eq of an α -haloketone in anhydrous DMF (0.5 M).

-

Thermal Activation: Heat the mixture to 80°C and stir for 4 hours[4].

-

Validation Checkpoint 1 (Visual & TLC): The solution will transition from pale yellow to deep orange. TLC should confirm the complete consumption of the starting aldehyde.

-

-

Quenching & Extraction: Cool to room temperature and quench with ice water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), dry, and concentrate.

-

Final Validation:

-

LC-MS: Confirm the target mass [M+H]+ corresponding to the newly formed 5-(isoindolyl)thiazole derivative.

-

13C-NMR: Verify the presence of the new thiazole ring carbons (typically between 110–150 ppm).

-

Therapeutic Applications: CYP11A1 Inhibition in Oncology

Derivatives synthesized from 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde are highly valued in oncology, particularly for the development of CYP11A1 inhibitors [2].

CYP11A1 (cholesterol side-chain cleavage enzyme) is a mitochondrial monooxygenase responsible for the first and rate-limiting step of steroid biosynthesis: the conversion of cholesterol to pregnenolone[2]. In advanced, hormone-refractory prostate cancer, tumors often synthesize their own androgens to survive. By deploying isoindoline-derived inhibitors to block CYP11A1 upstream of CYP17A1, researchers can achieve a total blockade of steroid biosynthesis, starving the tumor of all androgenic drivers[2].

Mechanism of action for isoindoline-derived CYP11A1 inhibitors in blocking androgen synthesis.

References

- EvitaChem. "Buy 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (EVT-13338196) - Source, Classification, and Structure".

- BLDpharm. "1306606-85-8 | 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde - Molecular Weight & Properties".

- Google Patents. "Cyp11a1 inhibitors - EP4149924A1".

- EvitaChem. "Hydrazone and Thiazole Moieties Incorporation via Nucleophilic Substitution".

Sources

Application Note: Cell-Based Assay Protocols for 5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (5-ADI) in Anti-Proliferative and Anti-Inflammatory Drug Discovery

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the challenge of standardizing biological assays for novel bicyclic heterocyclic building blocks. 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde (5-ADI) is a highly versatile compound (CAS: 1306606-85-8, MW: 189.21 g/mol )[1]. It features an isoindole framework with an acetyl group and a highly electrophilic aldehyde group, allowing for regioselective nucleophilic additions (e.g., hydrazone and thiazole tethering) to synthesize potent bioactive derivatives[2].

Isoindole and isoindoline-1,3-dione derivatives are well-documented for their robust biological activities. They act as formidable cyclooxygenase (COX-1/COX-2) inhibitors and exhibit significant anti-proliferative effects against gastrointestinal solid tumors[3][4]. This application note provides a self-validating, field-tested framework for evaluating the pharmacological efficacy of 5-ADI and its downstream derivatives in cell-based systems.

Mechanistic Pathway & Target Engagement

The structural homology of isoindole derivatives to established pharmacophores allows them to effectively dock into the COX-2 active site. By inhibiting COX-2, these compounds suppress the synthesis of Prostaglandin E2 (PGE2), thereby mitigating inflammatory responses and removing PGE2-mediated suppression of apoptosis in tumor microenvironments[3].

Caption: Mechanism of Action: 5-ADI derivatives inhibit COX-2, reducing PGE2 and inducing apoptosis.

Experimental Protocols

Protocol 1: Anti-Proliferative (XTT) Assay in Caco-2 and HCT-116 Cells

Objective : Determine the half-maximal inhibitory concentration (IC50) of 5-ADI derivatives on colorectal adenocarcinoma cells[4].

Causality & Expertise : We utilize the XTT assay rather than the traditional MTT assay for these adherent cell lines. XTT yields a water-soluble formazan dye, eliminating the need for a harsh solubilization step (e.g., DMSO or SDS). This prevents pipetting errors, reduces well-to-well variability, and preserves the chemical integrity of the isoindole compound, which may otherwise react with strong solubilization solvents[4].

Step-by-Step Methodology :

-

Cell Seeding : Seed Caco-2 or HCT-116 cells at 1×104 cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation : Dissolve the 5-ADI derivative in GC-grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations (e.g., 62.5, 125, 250, 500, and 1000 µg/mL)[4]. Critical Step: Ensure the final DMSO concentration in the well remains <0.5% (v/v) to prevent solvent-induced cytotoxicity, which acts as a confounding variable.

-

Treatment : Aspirate the growth media carefully to avoid disturbing the adherent monolayer. Add 100 µL of the compound-containing media to each well. To ensure a self-validating system, include a vehicle control (0.5% DMSO in media) and a blank (media only). Incubate for 48 hours[4].

-

XTT Addition : Add 50 µL of freshly prepared XTT labeling mixture (containing the electron coupling reagent PMS) to each well. Incubate for 4 hours at 37°C.

-

Detection & Validation : Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro COX-2 Cellular Activity Assay (Macrophage Model)

Objective : Evaluate the target engagement and inhibitory efficacy of 5-ADI derivatives against COX-2[3].